Cas no 210552-09-3 (ethyl(thiophen-3-yl)methylamine)

ethyl(thiophen-3-yl)methylamine structure
210552-09-3 structure
Product Name:ethyl(thiophen-3-yl)methylamine
CAS No:210552-09-3
MF:C7H11NS
MW:141.23394036293
CID:2119769
PubChem ID:4723845
Update Time:2025-04-21

ethyl(thiophen-3-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • [1-(thiophen-3-yl)-1-methyl]ethylamine
    • ethyl(thiophen-3-yl)methylamine
    • N-(thiophen-3-ylmethyl)ethanamine
    • EN300-1259127
    • SCHEMBL2720247
    • 210552-09-3
    • ethyl[(thiophen-3-yl)methyl]amine
    • AKOS000178929
    • Inchi: 1S/C7H11NS/c1-2-8-5-7-3-4-9-6-7/h3-4,6,8H,2,5H2,1H3
    • InChI Key: PPWFKRMBCRYCQN-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CNCC

Computed Properties

  • Exact Mass: 141.06122053g/mol
  • Monoisotopic Mass: 141.06122053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 75.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 40.3Ų

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